molecular formula C7H8O4 B052329 4-Acetyl-5-hydroxy-5-methylfuran-2-one CAS No. 113702-28-6

4-Acetyl-5-hydroxy-5-methylfuran-2-one

Cat. No.: B052329
CAS No.: 113702-28-6
M. Wt: 156.14 g/mol
InChI Key: XSAXYRVKSKGDFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetyl-5-hydroxy-5-methylfuran-2-one is a significant cyclic γ-lactone derivative that serves as a key intermediate and reference standard in advanced chemical and flavor research. Its primary research value lies in the study of the Maillard reaction, a complex network of reactions between amino acids and reducing sugars that is critical to the development of flavor, aroma, and color in thermally processed foods. This compound is investigated for its role as a precursor to or a marker for specific savory, caramel-like, and roasted flavor notes. Researchers utilize it to elucidate reaction pathways, kinetics, and the formation of complex flavor profiles in model food systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113702-28-6

Molecular Formula

C7H8O4

Molecular Weight

156.14 g/mol

IUPAC Name

4-acetyl-5-hydroxy-5-methylfuran-2-one

InChI

InChI=1S/C7H8O4/c1-4(8)5-3-6(9)11-7(5,2)10/h3,10H,1-2H3

InChI Key

XSAXYRVKSKGDFB-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=O)OC1(C)O

Canonical SMILES

CC(=O)C1=CC(=O)OC1(C)O

Synonyms

2(5H)-Furanone, 4-acetyl-5-hydroxy-5-methyl- (9CI)

Origin of Product

United States

Advanced Synthetic Methodologies and Reaction Chemistry of Furanone Compounds

De Novo Synthesis Pathways for Furanone Core Structures

De novo synthesis provides fundamental routes to the furanone heterocyclic system from acyclic or alternative cyclic precursors. These methods are crucial for creating the core scaffold, which can then be elaborated into more complex molecules.

A facile and effective method for synthesizing furanone structures involves the Manganese(III)-mediated aerobic oxidation of 1,3-dicarbonyl compounds. mdpi.com For instance, the synthesis of 4-acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one can be achieved through the Mn(OAc)₃-mediated aerobic oxidation of 2,4-pentanedione or by the direct reaction of tris(2,4-pentanedionato)manganese(III), Mn(acac)₃, in a mixture of acetic acid (AcOH) and trifluoroethanol (TFE) at room temperature. mdpi.comresearchgate.net This reaction is notably dependent on the presence of air; under an argon atmosphere, the reaction is not effective, indicating that it proceeds via an aerobic oxidation mechanism. mdpi.com

The proposed mechanism involves a one-electron oxidation of the Mn(III) species to generate a 1,3-dicarbonyl radical. mdpi.com This radical can then undergo several transformations, including reaction with molecular oxygen. A key intermediate, a peroxy anion, is believed to form, which may then convert to a 1,2-dioxetane (B1211799) or undergo a Criegee-type oxidation. mdpi.com Ultimately, an intermediate trione (B1666649) is formed, which then cyclizes to yield the stable furanone product. mdpi.com The Mn(III)-catalyzed aerobic oxidation of similar substrates, such as 2-vinyl-1,3-diketone enols, has also been explored, leading to unsaturated endoperoxides like 1,2-dioxin-3-ols, highlighting the versatility of this catalytic system. nii.ac.jp

EntryMn(III) SourceAtmosphereSolventTime (h)Yield (%)
1Mn(acac)₃AirAcOH-TFE1244
2Mn(OAc)₃ / HacacAirAcOH2446
3Mn(acac)₃ArgonAcOH-TFE120
4Mn(OAc)₃ / HacacO₂AcOH2448

Table 1: Selected conditions and yields for the Mn(III)-mediated synthesis of 4-acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one. Data sourced from mdpi.com.

Furan (B31954) derivatives serve as versatile precursors for the synthesis of substituted furan-2(5H)-ones through multi-step reaction sequences. These routes often involve the initial functionalization of the furan ring followed by an oxidative ring transformation.

One common strategy begins with a readily available furan, such as 2-methylfuran (B129897) or furfural (B47365). unipi.itmdpi.com The furan ring can be functionalized using reactions like the Friedel-Crafts acetylation to introduce an acetyl group. mdpi.com Subsequent steps can modify other positions on the ring. For example, a methyl group at the C5 position can be brominated using N-bromosuccinimide (NBS), followed by conversion to a hydroxyl or acetoxy group. mdpi.com

The key step in these syntheses is the conversion of the substituted furan ring into the furan-2(5H)-one core. This is typically an oxidation reaction. A powerful method involves treating the furan derivative with an oxidizing agent that leads to a double hydroxylation or similar transformation of the furan double bonds. unipi.it For example, the synthesis of a 3-(1-acetoxybutyl)-4-bromo-5-hydroxy-5-methyl-2(5H)-furanone was achieved from a furan precursor through a double hydroxylation step, demonstrating the creation of the key 5-hydroxy-5-methyl moiety. unipi.it These synthetic modifications of furan derivatives are a well-established route to 5-hydroxyfuran-2(5H)-one structures. bohrium.com

Photooxygenation provides a direct method for the oxidative conversion of furans into furanone derivatives. bohrium.com This approach typically involves the use of a photosensitizer, such as Rose Bengal or Methylene Blue, and exposure to light in the presence of oxygen. unipi.itresearchgate.net The sensitizer (B1316253) facilitates the formation of singlet oxygen (¹O₂), which then acts as the primary oxidant.

The reaction between the furan ring and singlet oxygen proceeds via a [4+2] cycloaddition, forming a transient endoperoxide intermediate. researchgate.net This intermediate is unstable and rearranges to form a 1,4-enedione or a hydroxyfuranone product. The oxidation of the furan generates the 1,4-enedione unit, which is a key structural motif that can cyclize to the furanone. researchgate.net For example, the Rose Bengal-sensitized photo-oxidation of furfural can yield 5-hydroxy-2(5H)-furanone. unipi.it The oxidation of unsymmetrical furans can lead to mixtures of isomers, though in many cases, 4-substituted isomers are the major products. bohrium.com This method is valued for its mild conditions and its ability to directly install the necessary oxygen functionality to transform the aromatic furan into the lactone structure. researchgate.net

Derivatization Strategies and Functionalization Reactions of 4-Acetyl-5-hydroxy-5-methylfuran-2-one Analogs

Once the furanone core is synthesized, its functional groups offer numerous possibilities for derivatization to create a diverse range of analogs. These reactions can target substituents on the ring or the ring itself.

The hydroxyl groups present on furanone rings are common sites for derivatization. For example, the hydroxyl group of 4-acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one can be readily acetylated by heating with acetyl chloride, yielding the corresponding acetate (B1210297) ester. mdpi.com This type of reaction is a standard method for protecting the hydroxyl group or modifying the molecule's properties.

The furanone ring itself can also participate in electrophilic substitution reactions, although its reactivity is influenced by the substituents present. The conjugated carbonyl group makes the ring electron-deficient. However, certain furanones can act as substrates in electrophilic aromatic substitution-type reactions. For instance, 3,4-dihalo-5-hydroxy-2(5H)-furanones react with arenes like methoxybenzene or indole (B1671886) in the presence of an acid catalyst. nih.gov In this reaction, a new carbon-carbon bond is formed between the C5 carbon of the furanone and the aromatic ring, demonstrating the electrophilic character of the C5 position under these conditions. nih.gov

Furanone derivatives are excellent scaffolds for the synthesis of more complex molecular architectures, including extended conjugated systems and novel heterocyclic structures. Halogenated furanones are particularly useful precursors due to the lability of the halogen atoms, which allows for their displacement via nucleophilic substitution. nih.gov

For example, 3,4-dihalo-5-hydroxy-2(5H)-furanones react with a variety of nucleophiles. nih.gov Reaction with sodium azide (B81097) can introduce an azido (B1232118) group, which can be further transformed into other nitrogen-containing functionalities or used to construct new rings. nih.gov Similarly, reactions with bifunctional nucleophiles, such as arylsulfonyl hydrazines, can lead to the formation of hydrazones. nih.gov These hydrazones extend the conjugation of the furanone system and are a target in medicinal chemistry research. nih.gov

Another powerful strategy involves the reaction of functional groups on the furanone ring. Thiosemicarbazones derived from 3-acetylfuran-2(5H)-ones can react with reagents like diethyl acetylenedicarboxylate (B1228247) or maleic anhydride (B1165640) to produce new, complex derivatives that incorporate additional heterocyclic rings, such as 4-oxothiazolidine, fused or appended to the furanone core. bohrium.com


Mechanistic Investigations of Furanone Formation and Transformation

The synthesis and transformation of furanone compounds involve intricate reaction mechanisms and the formation of various transient intermediate species. Elucidating these pathways is crucial for optimizing synthetic routes and understanding the chemical behavior of these important heterocyclic molecules. This section delves into the detailed mechanistic studies of furanone synthesis and the investigation of the key intermediates that govern these chemical processes.

Detailed Reaction Mechanism Elucidation in Furanone Synthesis

While a definitive, universally applicable mechanism for the synthesis of all furanone derivatives is not established due to the diversity of precursors and reaction conditions, mechanistic studies on structurally similar compounds provide significant insights. A notable example is the proposed mechanism for the formation of 4-acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one, a compound closely related to this compound. This synthesis is achieved through the Mn(OAc)₃-mediated aerobic oxidation of 2,4-pentanedione. mdpi.com

The proposed reaction pathway is initiated by the reaction of a peroxy anion with a Mn(III) species to form a Mn(III)-enolate complex. This is followed by a Criegee-type oxidation, which involves the addition of water, to produce a trione intermediate. The final step is the cyclization of this trione to yield the stable furanone ring structure. mdpi.com The presence of water was found to be crucial for the reaction, as its removal led to a decreased yield of the furanone product. mdpi.com

Proposed Mechanistic Steps for a Structurally Similar Furanone:

StepDescriptionKey Species Involved
1 Formation of a peroxy anion from the starting material.Peroxy anion, Mn(III) species
2 Reaction of the peroxy anion with Mn(III) to form a Mn(III)-enolate complex.Mn(III)-enolate complex
3 Criegee-type oxidation of the complex, incorporating water.Trione intermediate
4 Intramolecular cyclization of the trione intermediate.Furanone product

This proposed mechanism underscores the critical role of the metal catalyst and the reaction medium in directing the formation of the furanone ring. The elucidation of such pathways is often accomplished through a combination of experimental observations, such as the effect of reaction conditions on yield, and spectroscopic analysis to identify key intermediates.

Studies of Intermediate Species in Furanone Reactions

The identification and characterization of intermediate species are paramount to understanding the intricate pathways of furanone formation and transformation. These transient molecules are often highly reactive and can dictate the final product distribution.

In the context of the Maillard reaction, a significant pathway for the formation of many furanone compounds in food chemistry, several key intermediates have been identified. The formation of 4-hydroxy-5-methyl-3(2H)-furanone (norfuraneol), for instance, is influenced by the presence of structured fluids which can affect the degradation of initial reactants like xylose. researchgate.net This suggests that the localization of reactants and intermediates within a reaction medium can play a crucial role in the reaction outcome.

One important class of intermediates in furanone synthesis are α,β-unsaturated carbonyl compounds. For example, 3-acetylacrolein (4-oxopent-2-enal) is a known reactive intermediate formed from the metabolic oxidation of 2-methylfuran. acs.org This α,β-unsaturated aldehyde can then undergo further reactions, including cyclization, to form furanone-type structures. The high reactivity of such intermediates is due to the presence of multiple electrophilic centers, making them susceptible to nucleophilic attack and subsequent ring-closure reactions.

Key Intermediates in Furanone Formation:

Intermediate TypeExampleRole in Furanone Synthesis
Tricarbonyl Compounds 4-acetylhexane-2,3,5-trione mdpi.comPrecursor to the furanone ring through intramolecular cyclization.
α,β-Unsaturated Carbonyls 3-Acetylacrolein acs.orgA reactive species that can undergo cyclization to form the furanone core.
Amadori Compounds Fructose-phenylalanine (Fru-Phe) researchgate.netKey intermediates in the Maillard reaction leading to furanone formation.

The study of these intermediates often requires advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, sometimes coupled with isotopic labeling studies, to track the transformation of atoms from reactants to products. Understanding the stability and reactivity of these intermediates is essential for controlling the synthesis of specific furanone compounds like this compound.

High Resolution Structural Elucidation and Advanced Spectroscopic Analysis of Furanone Compounds

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, techniques such as NMR, IR, Raman, UV-Vis, and Mass Spectrometry provide detailed information about the connectivity, functional groups, and electronic nature of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR can reveal the carbon-hydrogen framework, the chemical environment of individual atoms, and their spatial relationships.

Theoretical ¹H NMR Analysis: For 4-Acetyl-5-hydroxy-5-methylfuran-2-one, the proton (¹H) NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule.

Methyl Protons (C5-CH₃): A singlet integrating to three protons would be expected for the methyl group at the C5 position. Its chemical shift would likely be in the range of 1.5-2.0 ppm.

Acetyl Protons (CO-CH₃): Another singlet, also integrating to three protons, would correspond to the acetyl methyl group. Due to the electron-withdrawing effect of the adjacent carbonyl group, this signal would appear further downfield, likely between 2.2-2.7 ppm.

Hydroxyl Proton (C5-OH): A broad singlet would be anticipated for the hydroxyl proton. Its chemical shift can be highly variable depending on solvent, concentration, and temperature, but could appear anywhere from 2.0-5.0 ppm or even further downfield.

Vinyl Proton (C3-H): A singlet corresponding to the single proton on the furanone ring's double bond would be expected, likely in the olefinic region around 6.0-7.0 ppm.

Theoretical ¹³C NMR Analysis: The carbon-13 (¹³C) NMR spectrum would provide information on each unique carbon atom.

Carbonyl Carbons: Two signals in the highly deshielded region (190-210 ppm for the acetyl ketone and 170-180 ppm for the lactone ester) would be expected.

Olefinic Carbons: Two signals for the carbons of the C=C double bond in the furanone ring would likely appear between 110-160 ppm.

Quaternary Carbons: The C5 carbon, bonded to the hydroxyl and methyl groups, would appear as a quaternary signal, likely in the 80-100 ppm range.

Methyl Carbons: Two signals in the upfield region (15-30 ppm) would correspond to the two methyl groups.

Advanced 2D NMR techniques like COSY, HSQC, and HMBC would be essential to definitively assign these signals and confirm the connectivity of the molecular structure. The presence of a stereocenter at the C5 position means the compound is chiral, and NMR could be used with chiral shift reagents to study enantiomeric purity.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is predictive and based on theoretical chemical shift values. No experimental data is publicly available.

Assignment¹H Chemical Shift (δ ppm)¹³C Chemical Shift (δ ppm)¹H Multiplicity
C5-CH₃~1.5 - 2.0~15 - 30Singlet (s)
CO-CH₃~2.2 - 2.7~15 - 30Singlet (s)
C5-OHVariable (Broad)N/ASinglet (s, broad)
C3-H~6.0 - 7.0~110 - 130Singlet (s)
C=O (Lactone)N/A~170 - 180N/A
C=O (Acetyl)N/A~190 - 210N/A
C4N/A~140 - 160N/A
C5N/A~80 - 100N/A

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations (stretching, bending), providing a "fingerprint" of the functional groups present.

Theoretical IR/Raman Analysis:

O-H Stretch: A strong, broad absorption band in the IR spectrum between 3200-3600 cm⁻¹ would be characteristic of the hydroxyl group's stretching vibration.

C-H Stretch: Sharp peaks just below 3000 cm⁻¹ would correspond to the C-H stretching of the methyl groups.

C=O Stretches: Two distinct and strong absorption bands would be the most prominent features. The lactone (cyclic ester) carbonyl stretch would likely appear around 1750-1780 cm⁻¹. The acetyl ketone carbonyl, being part of a conjugated system, would be expected at a lower frequency, around 1680-1700 cm⁻¹.

C=C Stretch: A peak in the 1620-1680 cm⁻¹ region would be indicative of the carbon-carbon double bond within the furanone ring.

C-O Stretches: Absorptions in the 1000-1300 cm⁻¹ region would correspond to C-O stretching vibrations of the lactone and the tertiary alcohol.

Raman spectroscopy would be particularly useful for observing the C=C double bond, as symmetric, non-polar bonds often produce strong Raman signals. Conformational studies could be performed by analyzing spectral changes at different temperatures.

Table 2: Predicted IR and Raman Vibrational Frequencies for this compound This table is predictive and based on characteristic group frequencies. No experimental data is publicly available.

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Signal
O-H stretch (alcohol)3200-3600 (Strong, Broad)Weak
C-H stretch (sp³)2850-3000 (Medium)Strong
C=O stretch (lactone)1750-1780 (Strong)Medium
C=O stretch (acetyl ketone)1680-1700 (Strong)Strong
C=C stretch (ring)1620-1680 (Medium-Weak)Strong
C-O stretch1000-1300 (Strong)Medium

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. It is particularly useful for analyzing compounds with conjugated systems (alternating single and double bonds).

Theoretical UV-Vis Analysis: The structure of this compound contains a conjugated enone system within the furanone ring, which is extended by the acetyl group's carbonyl. This conjugation is expected to give rise to distinct absorptions in the UV region.

π → π* transition: A strong absorption band, likely in the 220-260 nm range, would be expected due to the π → π* electronic transition of the conjugated system.

n → π* transition: A weaker absorption band at a longer wavelength, possibly around 300-340 nm, could be present due to the n → π* transition associated with the carbonyl groups. The exact position and intensity of these bands would be influenced by the solvent used.

Table 3: Predicted UV-Vis Absorption Maxima for this compound This table is predictive. No experimental data is publicly available.

Electronic TransitionPredicted λ_max (nm)Expected Molar Absorptivity (ε)
π → π~220 - 260High (>10,000)
n → π~300 - 340Low (<1,000)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. In MS, a sample is ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio.

Theoretical MS Analysis: The molecular formula of this compound is C₇H₈O₄, giving it a molecular weight of 156.14 g/mol .

Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, a molecular ion peak would be expected at m/z = 156. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement.

Fragmentation Pattern: The molecule would likely undergo characteristic fragmentation. Key expected fragments could include:

Loss of a methyl group (-CH₃): A peak at m/z = 141.

Loss of an acetyl radical (-•COCH₃): A peak at m/z = 113.

Loss of water (-H₂O) from the molecular ion: A peak at m/z = 138.

Cleavage of the acetyl group to form an acylium ion [CH₃CO]⁺: A prominent peak at m/z = 43.

Coupled techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) would be invaluable for analyzing the purity of the compound and identifying any potential isomers or degradation products in a mixture. These techniques separate the components of a mixture chromatographically before they are introduced into the mass spectrometer for detection and identification.

Table 4: Predicted Mass Spectrometry Fragments for this compound This table is predictive. No experimental data is publicly available.

m/z ValuePredicted Fragment Identity
156[M]⁺ (Molecular Ion)
141[M - CH₃]⁺
138[M - H₂O]⁺
113[M - COCH₃]⁺
43[CH₃CO]⁺ (Acylium ion)

X-ray Crystallography for Absolute Structure Determination and Solid-State Conformations

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passed through a single crystal, it is possible to map the precise positions of atoms in the crystal lattice, providing unambiguous information on bond lengths, bond angles, and stereochemistry.

For this compound, obtaining a suitable single crystal would allow for its complete structural determination. This analysis would:

Confirm the connectivity and bonding arrangement of the molecule, validating the structure proposed by spectroscopic methods.

Determine the absolute configuration (R or S) of the chiral center at the C5 position.

Provide precise measurements of all bond lengths and angles.

Reveal the conformation of the molecule in the solid state, including the orientation of the acetyl and hydroxyl groups.

Elucidate intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the crystal packing.

Currently, there are no published crystal structures for this compound.

Detailed Conformational Analysis and Stereochemical Characterization

The structural analysis of this compound is complicated by the presence of a stereocenter and rotatable bonds.

Stereochemistry: The C5 carbon is a chiral center as it is bonded to four different groups: a methyl group, a hydroxyl group, the oxygen of the furanone ring, and the C4 carbon of the ring. Therefore, the compound can exist as a pair of enantiomers (R and S forms). Without experimental data from techniques like X-ray crystallography on a single enantiomer or the use of chiral chromatography, the absolute stereochemistry remains undetermined.

Conformational Analysis: The furanone ring is nearly planar due to the sp² hybridized carbons. The primary source of conformational flexibility comes from the rotation around the C4-C(acetyl) single bond and the C5-O(hydroxyl) bond. The orientation of the acetyl group relative to the furanone ring will be influenced by steric and electronic factors, with conformations that minimize steric hindrance and maximize electronic conjugation being favored. Similarly, the orientation of the hydroxyl group's hydrogen atom will be critical in determining potential intramolecular and intermolecular hydrogen bonding, which can significantly influence the compound's physical properties and solid-state structure.

Biosynthetic Pathways and Natural Occurrence of Furanones

Enzymatic Biosynthesis of Furanone Compounds

The formation of furanones is not solely a result of chemical reactions during heat processing; microorganisms, particularly yeasts, play a crucial role in their synthesis through specific enzymatic activities. This is especially evident in fermented products where these microorganisms are integral to the development of characteristic flavors.

Enzyme-Mediated Furanone Formation in Microorganisms (e.g., Yeast)

Yeasts are known to produce a variety of flavor-active compounds, including furanones. For instance, 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF), a key flavor compound in soy sauce, can be produced by yeast during fermentation. nih.govacs.org Research has shown that yeasts such as Saccharomyces cerevisiae and Zygosaccharomyces rouxii are capable of synthesizing furanones. nih.govnih.gov In the case of Z. rouxii, the formation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) was observed only in the presence of the yeast cells, indicating that enzymatic steps are essential for its production from precursors like D-fructose-1,6-bisphosphate. nih.gov The biosynthesis of these compounds is often a combination of chemical reactions, such as the Maillard reaction providing key intermediates, followed by specific enzymatic transformations mediated by the microorganism. nih.govnih.gov

Identification and Characterization of Biosynthetic Enzymes

Significant progress has been made in identifying the specific enzymes responsible for furanone biosynthesis in yeast. In Saccharomyces cerevisiae, an aldehyde reductase, encoded by the gene YNL134C, has been identified as a key enzyme in the formation of HEMF. nih.govresearchgate.net This enzyme was isolated by fractionating yeast cell-free extracts and purifying the component with HEMF-forming activity. nih.gov

The characterized enzyme catalyzes the NADPH-dependent reduction of an intermediate, (2E)-2-ethylidene-4-hydroxy-5-methyl-3(2H)-furanone. nih.gov This intermediate is itself formed via a Knoevenagel condensation between acetaldehyde and 4-hydroxy-5-methyl-3(2H)-furanone, a product derived from the Maillard reaction. nih.govresearchgate.net Heterologous expression of the YNL134C gene in Escherichia coli confirmed the protein's catalytic activity, while its knockout in S. cerevisiae resulted in decreased HEMF productivity. nih.gov This demonstrates a direct link between a specific enzyme and the production of a key furanone flavor compound.

Enzyme IdentifiedOrganismGeneSubstrateProductCofactor
Aldehyde ReductaseSaccharomyces cerevisiaeYNL134C(2E)-2-ethylidene-4-hydroxy-5-methyl-3(2H)-furanone4-Hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF)NADPH

Non-Enzymatic Formation Mechanisms of Furanones in Biological Contexts

In many biological contexts, particularly during the heating and processing of food, furanones are formed through non-enzymatic chemical reactions. These pathways involve complex cascades initiated by common biological molecules like sugars and amino acids.

Maillard Reaction Intermediates in Furanone Formation

The Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs with heating, is a primary pathway for the non-enzymatic formation of furanones. nih.govmdpi.com This complex series of reactions generates a vast array of flavor and aroma compounds. The initial steps involve the condensation of a sugar and an amino acid to form an Amadori compound, which can then undergo further degradation. acs.org

A key step in furanone formation is the 2,3-enolisation of the Amadori compound, leading to the formation of 1-deoxyosones. acs.orgimreblank.ch These highly reactive dicarbonyl intermediates can then cyclize to form the furanone ring. The specific amino acid involved can also influence the final furanone structure through Strecker degradation, where the amino acid is converted to a "Strecker aldehyde." acs.orgimreblank.ch For example, glycine can produce formaldehyde and alanine can produce acetaldehyde. These aldehydes can then react with pentose-derived intermediates to elongate the carbon chain, allowing for the formation of furanones like HDMF and HEMF from C5 sugars. acs.orgimreblank.ch

Degradation Pathways of Carbohydrate Precursors (e.g., Ribose, Glucose)

The structure of the initial carbohydrate precursor is a determining factor in the type of furanone that is formed. imreblank.ch Generally, the degradation of pentoses (five-carbon sugars) like ribose and xylose leads to the formation of 4-hydroxy-5-methyl-3(2H)-furanone (norfuraneol). acs.orgimreblank.ch In contrast, hexoses (six-carbon sugars) like glucose and fructose are the typical precursors for 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF). imreblank.chresearchwithrutgers.com

However, alternative pathways exist. Furanones typically derived from hexoses can also be formed from pentoses in Maillard reaction systems. acs.orgimreblank.ch This occurs through the incorporation of C1 or C2 fragments (Strecker aldehydes) from amino acids, which extends the carbon backbone of the pentose-derived intermediate. acs.org Furthermore, sugar fragmentation, where the carbohydrate skeleton is broken down into smaller, reactive molecules like methylglyoxal and 1-hydroxy-2-propanone, provides another route. imreblank.chacs.org These fragments can then recombine to form furanone structures. acs.org

Precursor ClassExample(s)Typical Furanone Product
Pentose (C5 Sugar)Ribose, Xylose4-Hydroxy-5-methyl-3(2H)-furanone (Norfuraneol)
Hexose (C6 Sugar)Glucose, Fructose4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)
DeoxyhexoseRhamnose4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)

Isolation and Identification of Furanones from Natural Sources

The identification of furanones in natural products is essential for understanding their contribution to flavor and for elucidating their biosynthetic origins. The isolation process typically involves extraction from the source material, followed by purification and structural analysis.

Unstable compounds with intense, sweet odors, later identified as the tautomeric pair 4-hydroxy-2-ethyl-5-methyl-3(2H)-furanone and 4-hydroxy-5-ethyl-2-methyl-3(2H)-furanone (HEMF), have been successfully isolated from Japanese soy sauce (shoyu). tandfonline.comoup.com The general procedure for isolating such compounds involves solvent extraction to create a crude concentrate of the aroma-active components. This extract is then subjected to various chromatographic techniques, such as flash chromatography or medium-pressure liquid chromatography, to separate the complex mixture into individual fractions. nih.gov

Once a pure compound is isolated, its chemical structure is determined using a combination of spectrometric methods. nih.gov These techniques include:

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C): To elucidate the carbon-hydrogen framework and the precise arrangement of atoms within the molecule.

Infrared (IR) Spectroscopy: To identify the functional groups present in the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: To provide information about conjugated systems within the molecule.

Through the application of these analytical techniques, the precise structures of furanones present in various natural sources can be unequivocally identified. tandfonline.comoup.comnih.gov

Fungal and Plant Metabolites

Furanone derivatives are known secondary metabolites in both fungi and plants, where they can play various ecological roles.

Fungal Metabolites: In fungi, the biosynthesis of many furanones is linked to polyketide synthase (PKS) gene clusters. These complex enzymatic pathways are responsible for the production of a wide array of secondary metabolites. While the specific biosynthetic pathway for 4-Acetyl-5-hydroxy-5-methylfuran-2-one is not extensively detailed in the available literature, the biosynthesis of similar furanone structures in fungi like Aspergillus and Penicillium provides valuable insights.

For instance, the biosynthesis of asperfuranone in Aspergillus nidulans has been shown to be encoded by a gene cluster containing two polyketide synthases (PKSs). nih.gov This suggests that the carbon backbone of such furanones is assembled from smaller acyl-CoA precursors through a series of condensation reactions catalyzed by PKS enzymes. The final structure is then achieved through the action of additional tailoring enzymes, which may be responsible for cyclization, oxidation, and acetylation steps. The production of these metabolites can often be silent under standard laboratory conditions and may require specific triggers or genetic modifications, such as the manipulation of transcription factors, to be activated. nih.gov

The diversity of furanone structures in fungi is significant, with various derivatives being isolated from different species. For example, benzyl furanones have been identified from the marine-derived fungus Aspergillus terreus following epigenetic modification, indicating that the biosynthetic potential for novel furanones in fungi is vast and still largely unexplored. nih.gov

Plant Metabolites: In the plant kingdom, furanones are important contributors to the aroma and flavor of many fruits. While the biosynthesis of this compound is not specifically elucidated, studies on closely related flavor-active furanones, such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), have been conducted, particularly in strawberries.

Research on strawberry metabolism has revealed that the biosynthesis of HDMF involves the enzymatic reduction of a precursor molecule, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF). nih.gov This reaction is catalyzed by an enone oxidoreductase. The precursors for these furanones in plants are derived from carbohydrate metabolism.

Formation in Foodstuffs and Beverages

The formation of furanones in foodstuffs and beverages is predominantly a result of thermal processing through a series of non-enzymatic reactions known as the Maillard reaction. This complex cascade of reactions occurs between reducing sugars and amino acids at elevated temperatures, leading to the generation of a wide array of flavor and aroma compounds, including furanones.

The Maillard reaction is a cornerstone of flavor development in a vast range of cooked, baked, and roasted foods. The specific furanone derivatives formed depend on the types of sugars and amino acids present, as well as the processing conditions such as temperature, pH, and water activity.

Food/Beverage CategoryExamplesKey Precursors Involved in Furanone Formation
Bakery Products Bread, pastries, cookiesReducing sugars (e.g., glucose, fructose), amino acids (e.g., proline, lysine)
Roasted Products Coffee, cocoa, nutsSucrose (hydrolyzes to glucose and fructose), various amino acids
Cooked Meats Beef, poultry, porkRibose, amino acids (e.g., cysteine)
Fermented Products Soy sauce, beerSugars from raw materials, amino acids

In the context of beer production, furanones can be formed during the malting and wort boiling stages. However, yeast fermentation also plays a significant role, as some yeast strains can produce furanones from precursors present in the wort. nih.govresearchgate.net

Precursor Identification and Metabolic Flux Studies Related to Furanone Biosynthesis

The identification of precursors is crucial for understanding and potentially controlling the formation of furanones in both biological systems and food processing. Metabolic flux analysis (MFA) and related techniques are powerful tools for quantifying the flow of metabolites through metabolic networks, thereby providing insights into biosynthetic pathways.

Precursor Identification:

In Fungi: The biosynthesis of fungal furanones, particularly those derived from polyketide pathways, utilizes simple building blocks from primary metabolism. The primary precursor for polyketide synthesis is acetyl-CoA , with extender units typically being malonyl-CoA . mdpi.com Precursor feeding studies, where isotopically labeled compounds are supplied to fungal cultures, can help to trace the incorporation of these precursors into the final furanone structure. For example, feeding experiments with labeled acetate (B1210297) could confirm its role in the formation of the acetyl group in this compound.

In Plants: As mentioned previously, studies in strawberries have identified carbohydrates as the primary precursors for furanones. Isotopic labeling experiments have pointed to sugars as the origin of the carbon skeleton of these compounds.

In Foodstuffs: A variety of precursors for furanone formation during the Maillard reaction have been identified. These include:

Reducing Sugars: Pentoses (e.g., ribose, xylose) and hexoses (e.g., glucose, fructose) are key reactants.

Amino Acids: The type of amino acid influences the final furanone structure.

Other Precursors: Ascorbic acid (Vitamin C) can also degrade to form furanones upon heating.

Precursor MoleculeResulting Furanone Type (General)
Pentoses (e.g., Ribose)C5-furanones
Hexoses (e.g., Glucose)C6-furanones
Ascorbic AcidVarious furanone derivatives

Metabolic Flux Studies:

Metabolic flux analysis (MFA) and flux balance analysis (FBA) are systems biology approaches used to quantify the rates of metabolic reactions within a cell. nih.govplos.orgresearchgate.net These techniques are particularly useful for understanding how cellular metabolism is redirected towards the production of secondary metabolites.

Such a study would involve:

Culturing the fungus on a ¹³C-labeled carbon source.

Measuring the labeling patterns of intracellular metabolites and the final furanone product using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Using a stoichiometric model of the organism's metabolic network to calculate the intracellular fluxes that best explain the observed labeling patterns.

The results from such an analysis could identify bottlenecks in the biosynthetic pathway and suggest metabolic engineering strategies to enhance the production of the target furanone. FBA, on the other hand, could be used to predict the theoretical maximum yield of the furanone and to identify gene knockout or overexpression targets that would channel more metabolic flux towards its synthesis. nih.govplos.orgresearchgate.net

Biochemical Interactions and Elucidation of Biological Activity Mechanisms in Vitro Research

Molecular Mechanisms of Cellular Interactions (In Vitro)

Inhibition of Enzyme Activities (e.g., Tyrosinase, Oxidoreductase)

No studies detailing the inhibitory effects of 4-Acetyl-5-hydroxy-5-methylfuran-2-one on tyrosinase or oxidoreductase enzymes are available in the current scientific literature.

Modulation of Gene Expression (e.g., mRNA and Protein Content)

There is no published research investigating the modulation of gene expression, including changes in mRNA and protein content, as a result of in vitro exposure to this compound.

Interaction with Cellular Signaling Pathways (e.g., Cyclic AMP/Protein Kinase A)

Information regarding the interaction of this compound with any cellular signaling pathways, including the Cyclic AMP/Protein Kinase A pathway, could not be found.

Mechanistic Studies of Interaction with Macromolecules (e.g., DNA, Proteins)

DNA Adduct Formation Studies (In Vitro)

There are no available in vitro studies on the formation of DNA adducts resulting from interaction with this compound.

Chromosomal Damage Induction Mechanisms (In Vitro Mammalian Cells)

No research has been published on the mechanisms of chromosomal damage induction in in vitro mammalian cell models by this compound.

Due to this lack of specific data, it is not possible to provide the requested article.

Antioxidant Mechanisms of Furanone Derivatives

Furanone derivatives have demonstrated notable antioxidant properties through various in vitro studies. Their mechanisms of action are primarily centered on their ability to scavenge free radicals and inhibit oxidative processes. These compounds can act as potent superoxide (B77818) anion scavengers and inhibitors of lipid peroxidation. nih.gov

One of the key mechanisms is their capacity to donate hydrogen atoms, which neutralizes reactive oxygen species (ROS). The antioxidant potential of furanone derivatives, such as 4-hydroxy-3(2H)-furanones and 2,5-Dimethyl-4-hydroxy-3-[2H] furanone (DMHF), has been linked to the suppression of lipid peroxides. nih.gov Studies investigating the antioxidant activity of 5-Hydroxymethylfurfural (5-HMF), another furanone derivative, have shown that it effectively scavenges 2,2'-azinobis-3-ethylbenzothiazolin-6-sulfonic acid (ABTS) and 1,1-diphenyl-2-picryhydrazyl (DPPH) free radicals. researchgate.netbohrium.com

Further mechanistic studies on 5-HMF revealed its protective effects against AAPH-induced hemolysis in erythrocytes. The compound was found to reduce ROS and malondialdehyde (MDA) content while increasing the activities of crucial antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). researchgate.netbohrium.com This indicates that furanone derivatives can prevent peroxidation by bolstering the endogenous antioxidant defense systems of cells. researchgate.netbohrium.com The introduction of substituent groups, such as acetyl or phosphate (B84403) groups, into the polysaccharide structures that may contain furanone-like moieties can weaken the hydrogen bond dissociation energy, thereby enhancing the hydrogen-donating ability and antioxidant activity. nih.gov

Table 1: In Vitro Antioxidant Activities of Furanone Derivatives

CompoundAssayObserved EffectReference
4-hydroxy-3(2H)-furanonesLipid PeroxidationInhibited spontaneous cataract formation by suppressing lipid peroxides. nih.gov
2,5-Dimethyl-4-hydroxy-3-[2H] furanone (DMHF)General Antioxidant ActivityContributes significantly to the total antioxidant activity of strawberries. nih.gov
5-Hydroxymethylfurfural (5-HMF)ABTS & DPPH Radical ScavengingExhibited significant free radical scavenging activity in a dose-dependent manner. researchgate.netbohrium.com
5-Hydroxymethylfurfural (5-HMF)AAPH-induced HemolysisInhibited hemolysis, reduced ROS and MDA, and increased SOD, CAT, and GPx enzyme activities. researchgate.netbohrium.com

Antibacterial and Antifungal Activity Mechanisms (In Vitro)

Furanone derivatives exhibit a range of antibacterial and antifungal activities, with mechanisms that often involve disrupting essential cellular processes and structures in microorganisms. nih.govresearchgate.net

Antibacterial Mechanisms: The antibacterial action of certain 2(5H)-furanone derivatives is highly selective, showing significant efficacy against Gram-positive bacteria like Staphylococcus aureus, Bacillus subtilis, and Micrococcus luteus, while being largely ineffective against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.govnih.gov

A primary mechanism involves the induction of oxidative stress through the formation of reactive oxygen species (ROS) within the bacterial cell. nih.gov These furanones can penetrate Gram-positive bacteria and subsequently trigger ROS production. Concurrently, they interact non-specifically with a multitude of proteins, including those responsible for managing ROS. This dual action of inducing ROS while impairing the cell's anti-ROS defenses leads to significant cellular damage and death. nih.gov

Antifungal Mechanisms: Against fungi, particularly pathogenic yeasts like Cryptococcus neoformans and Candida albicans, furanone derivatives primarily act by disrupting the cell membrane. nih.govtandfonline.com A significant mechanism is the inhibition of the ergosterol (B1671047) biosynthesis pathway. tandfonline.com Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Specific furanone compounds have been shown to interact with and inhibit key enzymes in this pathway, such as Lanosterol 14 α-demethylase. tandfonline.com The disruption of ergosterol production compromises the integrity and function of the fungal cell membrane, leading to cell death. tandfonline.com

Some derivatives can also directly damage the fungal cell membrane, causing leakage of essential cytoplasmic contents like nucleic acids and proteins, which ultimately inhibits fungal growth and reproduction. nih.gov

Table 2: Minimum Inhibitory Concentrations (MICs) of Furanone Derivatives Against Various Microbes

Furanone DerivativeMicroorganismMIC (μg/mL)Reference
F105 (chlorinated 2(5H)-furanone)Staphylococcus aureus8–16 nih.gov
F105 (chlorinated 2(5H)-furanone)Bacillus subtilis8–16 nih.gov
F105 (chlorinated 2(5H)-furanone)Escherichia coli>128 nih.gov
F131 (l-borneol possessing 2(5H)-furanone)Staphylococcus aureus (Biofilm)8–16 (MBPC) nih.gov
F131 (l-borneol possessing 2(5H)-furanone)Candida albicans (Biofilm)8–16 (MBPC) nih.gov
Sulfone derivative 26 (with l-borneol moiety)Staphylococcus aureus8 nih.gov
Sulfone derivative 26 (with l-borneol moiety)Bacillus subtilis8 nih.gov

Note: MBPC stands for Minimal Biofilm-Prevention Concentration.

Anticancer Activity Mechanisms in Cell Lines (In Vitro)

The anticancer properties of furanone derivatives have been demonstrated across various cancer cell lines, operating through multiple, often interconnected, mechanisms that disrupt cancer cell proliferation and survival. mdpi.comresearchgate.netnih.gov

A prevalent mechanism is the induction of cell cycle arrest. For instance, certain furan-based derivatives cause cells to accumulate in the G2/M phase of the cell cycle, while other bis-2(5H)-furanone derivatives can induce arrest at the S-phase in glioma cells. mdpi.comnih.gov This halt in the cell cycle prevents cancer cells from dividing and proliferating.

Following cell cycle arrest, many furanone derivatives trigger apoptosis, or programmed cell death. This is often achieved through the intrinsic mitochondrial pathway. mdpi.com Mechanistic studies have shown that these compounds can increase the levels of the pro-apoptotic proteins p53 and Bax, while simultaneously decreasing the level of the anti-apoptotic protein Bcl-2. mdpi.com This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the activation of caspases, the executioners of apoptosis. The activation of caspase-3 has been specifically identified as a key step in the apoptotic process induced by certain silyl (B83357) derivatives of 3,4-Dibromo-5-hydroxy-furan-2(5H)-one. nih.gov

Direct interaction with DNA is another mechanism of action for some furanone derivatives. nih.gov Studies using spectroscopic methods have shown that certain bis-2(5H)-furanone compounds can bind significantly to DNA, suggesting that DNA damage may be a potential trigger for their anticancer effects. researchgate.netnih.gov

Other identified molecular targets include tubulin and specific ion channels. Some furan-based compounds have been found to inhibit tubulin polymerization, a process essential for the formation of the mitotic spindle during cell division. mdpi.com Additionally, theoretical studies suggest that certain furanone derivatives could act as inhibitors of the Eag-1 potassium ion channel, which is often overexpressed in cancer cells and plays a role in their proliferation. ccij-online.orgccij-online.org

Table 3: Anticancer Mechanisms and Effects of Furanone Derivatives on Cancer Cell Lines

Furanone DerivativeCancer Cell LineIC50Observed Mechanism of ActionReference
Pyridine carbohydrazide (B1668358) 4 (furan-based)MCF-7 (Breast)4.06 µMInduces G2/M phase cell cycle arrest and apoptosis via the intrinsic mitochondrial pathway. mdpi.com
N-phenyl triazinone 7 (furan-based)MCF-7 (Breast)2.96 µMInduces G2/M phase cell cycle arrest and apoptosis via the intrinsic mitochondrial pathway. mdpi.com
Compound 4e (bis-2(5H)-furanone)C6 (Glioma)12.1 µMInduces S-phase cell cycle arrest; interacts significantly with DNA. researchgate.netnih.gov
Compound 3b (silyl derivative of MBA)HCT-116 (Colon)Not SpecifiedInduces apoptosis through down-regulation of survivin and activation of caspase-3. nih.gov
5-Hydroxymethylfurfural (5-HMF)A375 (Melanoma)Not SpecifiedInduces G0/G1 cell cycle arrest and apoptosis. researchgate.netbohrium.com

Note: MBA stands for Mucobromic acid (3,4-Dibromo-5-hydroxy-furan-2(5H)-one).

Advanced Research Applications Non Clinical Focus

Development of Biochemical Assays and Probes Utilizing Furanones

Furanone derivatives have been successfully developed into fluorogenic reagents and probes for use in biochemical assays, primarily for the detection and quantification of primary amines. mdpi.com Certain diaryl-furanones, such as fluorescamine (B152294) and 2-methoxy-2,4-diphenyl-3(2H)-furanone (MDPF), are initially non-fluorescent but undergo a specific reaction with primary amines at an alkaline pH to yield highly fluorescent pyrrolinone products. mdpi.com

This fluorogenic reaction forms the basis of sensitive detection methods in various analytical techniques. mdpi.com The process involves the furanone reagent reacting directly and selectively with molecules containing primary amine groups (R-NH₂), such as amino acids, proteins, and modified nucleosides. mdpi.com This transformation from a non-fluorescent to a highly fluorescent state allows for precise quantification. These furanone-based assays have found broad applications in analytical biochemistry, including electrophoresis and chromatography, as well as for the fluorescent labeling of proteins and probes for cell membranes. mdpi.com

Furanone ReagentAnalyte DetectedApplication Area
FluorescaminePrimary AminesElectrophoresis, Chromatography, Protein Labeling
MDPF (2-methoxy-2,4-diphenyl-3(2H)-furanone)Primary AminesAnalytical Biochemistry, Cell Membrane Probing

Furanones as Building Blocks and Intermediates in Organic Synthesis Research

The furanone core is a privileged structure in organic synthesis, valued for its reactivity and utility as a versatile intermediate for constructing more complex molecules. numberanalytics.comnumberanalytics.comacs.org The furan (B31954) ring, with its inherent functionality, can be strategically manipulated to serve as a precursor for a wide array of carbocyclic and heterocyclic systems. numberanalytics.comacs.org Its ability to undergo reactions that proceed with dearomatization makes it particularly useful. acs.org

Substituted 2(5H)-furanones are recognized as important synthons for creating not only other furanone-containing compounds but also diverse functional molecules. nih.gov The reactivity of the furanone skeleton is enhanced by its functional groups—such as a carbonyl group, a conjugated double bond, and hydroxyl groups—which provide multiple sites for chemical modification. nih.govmdpi.com For instance, 3,4-dihalo-5-hydroxy-2(5H)-furanones are highly reactive molecules that can undergo nucleophilic substitution, C-C bond formation, esterification, and ring transformations, making them valuable starting materials in synthetic chemistry. nih.govmdpi.com Research has demonstrated their use in synthesizing various derivatives, including those with applications as potential bioactive compounds. nih.gov The furanone structure serves as a key building block for synthesizing natural products like terpenoids, alkaloids, and polyketides. numberanalytics.com

Furanone Intermediate TypeSynthetic TransformationResulting Structure Class
3,4-Dihalo-5-hydroxy-2(5H)-furanoneNucleophilic SubstitutionSubstituted Furanones
General Furanone CoreDiels-Alder CycloadditionOxabicyclo[2.2.1]heptane derivatives
Skipped Diynones (via cyclization)Base-catalyzed Cyclization4-Allyl-2-methylene-3(2H)-furanones
Furan PrecursorsRing-Opening & CyclizationTerpenoids, Alkaloids, Polyketides

Research into Furanones as Flavor and Aroma Precursors or Modulators in Food Science

Furanones are critical compounds in food science, contributing significantly to the flavor and aroma profiles of a vast range of cooked and fresh foods. nih.gov Many of these compounds are formed during thermal processing through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars. nih.govresearchgate.net This non-enzymatic browning reaction is responsible for the desirable flavors in foods like coffee, bread, and meat. nih.govnih.gov

Prominent food-related furanones include 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®), known for its sweet, caramel-like aroma, and 4-hydroxy-5-methyl-3(2H)-furanone (Norfuraneol), which also has a caramel (B1170704) or burnt pineapple scent. nih.govnbinno.comnih.gov The formation pathways of these furanones are a major area of research. For example, the carbon skeleton of the initial sugar often determines the resulting furanone; hexoses tend to produce Furaneol®, while pentoses form Norfuraneol. imreblank.ch An important intermediate in the formation of some furanones is acetylformoin, which is generated from 1-deoxyhexosone during the Maillard reaction. researchgate.net

Beyond their role as direct flavor compounds, furanones can also act as flavor modulators. Research has shown that adding Furaneol® during the preparation of soy protein isolate can effectively reduce undesirable off-flavors, such as grassy and raw bean notes, by competitively binding to protein sites and promoting the release of off-flavor compounds. nih.gov

Furanone CompoundCommon NameCharacteristic AromaFound In / Formed From
4-Hydroxy-2,5-dimethyl-3(2H)-furanoneFuraneol®Caramel, sweet, fruityStrawberry, pineapple, coffee, Maillard reaction
4-Hydroxy-5-methyl-3(2H)-furanoneNorfuraneolCaramel, fruity, burnt pineappleMaillard reaction from pentoses
4-Hydroxy-2-ethyl-5-methyl-3(2H)-furanoneHomofuraneolCaramel-likeSoy sauce, fish sauce, Maillard reaction
Sotolon-Seasoning, nutty, spicyFenugreek, coffee, aged alcoholic beverages

Investigative Tools for Studying Biological Pathways and Chemical Reactivity

The inherent reactivity and biological activity of the furanone scaffold make it a valuable tool for investigating complex biological pathways and chemical interactions. nih.govunipi.it A significant area of this research is in the study of bacterial communication, or quorum sensing (QS). unipi.it Certain brominated furanones, originally isolated from the red seaweed Delisea pulchra, have been shown to interfere with the signaling systems bacteria use to coordinate group behaviors like biofilm formation and virulence factor production. nih.govunipi.it Synthetic furanone analogues are now widely used as chemical probes to disrupt QS, allowing researchers to study the mechanisms of bacterial pathogenesis and develop potential anti-biofilm agents. unipi.itresearchgate.net

Furthermore, the reactivity of furanones towards biological macromolecules is a subject of toxicological and mechanistic investigation. Food-derived furanones have been shown to cause DNA damage in laboratory tests, a property that can be exploited to study mutagenic pathways. nih.gov Conversely, these same compounds can act as anti-carcinogenic agents in animal models, making them useful for investigating the complex balance between pro-oxidant and antioxidant activities in biological systems. nih.gov The ability of furanone derivatives to interact with and modify biological molecules allows them to be used as probes to explore cellular processes, enzyme inhibition, and the chemical basis of both therapeutic and toxic effects. researchgate.net

Furanone ApplicationBiological Pathway/System StudiedResearch Outcome/Goal
Quorum Sensing InhibitionBacterial cell-to-cell communication, biofilm formationUnderstanding bacterial virulence, developing anti-biofilm strategies
DNA Adduct FormationMutagenesis and carcinogenesisInvestigating mechanisms of DNA damage and repair
Anti-carcinogenic ActivityCancer prevention pathwaysElucidating protective mechanisms against carcinogens
Enzyme InhibitionVarious metabolic and signaling pathwaysIdentifying therapeutic targets and understanding enzyme function

Emerging Research Directions and Methodological Advances

Novel Synthetic Strategies for Complex Furanone Architectures

The development of efficient and selective synthetic methods is crucial for accessing structurally diverse and complex furanone architectures. Modern organic synthesis has moved towards catalytic and stereoselective reactions to construct these valuable scaffolds.

Recent strategies have focused on:

Catalytic Asymmetric Isomerization: Chiral catalysts are employed to convert β,γ-unsaturated butenolides into α,β-unsaturated butenolides with high enantiomeric excess, creating chiral centers with precision.

Transition-Metal-Catalyzed Cyclizations: Gold and rhodium catalysts have been utilized in the cycloisomerization of allenic or alkynyl hydroxyketones to produce substituted 3(2H)-furanones. organic-chemistry.org These methods often proceed under mild conditions with high efficiency. organic-chemistry.org

Domino and Tandem Reactions: Multi-reaction sequences, where subsequent transformations occur in a single pot, offer a streamlined approach to complex furanones. acs.org For instance, a palladium-catalyzed cyclization followed by an allylic alkylation can generate highly substituted 3(2H)-furanones with quaternary centers. organic-chemistry.org

Organocatalysis: The use of small organic molecules as catalysts has gained prominence in furanone synthesis. For example, the reaction of cyclopropenes with enamines and aldehydes can be catalyzed to form γ-butenolide derivatives.

Photochemical Methods: Light-induced reactions, such as photochemical rearrangements and photooxygenations, provide unique pathways to furanone structures from carbohydrate-derived starting materials like furans. researchgate.net

These innovative synthetic routes are expanding the accessible chemical space of furanones, enabling the synthesis of novel analogs for biological screening and mechanistic studies.

Synthetic Strategy Catalyst/Reagent Key Transformation Product Type
Catalytic Asymmetric IsomerizationChiral Phosphine Ligands with Cu(I)Isomerization of β,γ-unsaturated butenolidesChiral α,β-unsaturated butenolides
Transition-Metal-Catalyzed Cyclization(p-CF3C6H4)3PAuCl/AgOTfCyclization of γ-hydroxyalkynonesSubstituted 3(2H)-furanones
Tandem ReactionRh(II)/Pd(0) catalystsCyclization/allylic alkylation of α-diazo-δ-keto-estersHighly substituted 3(2H)-furanones
OrganocatalysisCu(MeCN)4PF6Three-component reaction of cyclopropenes, enamines, and aldehydesγ-Butenolide derivatives
Photochemical RearrangementLightRearrangement of carbohydrate-derived furansFuranones

Advanced Spectroscopic and Chromatographic Techniques for Trace Analysis and Metabolomics

The detection and quantification of furanones at trace levels within complex biological matrices are critical for understanding their roles in metabolism and signaling. Modern analytical techniques offer the necessary sensitivity and selectivity for these demanding analyses. cnif.cn

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: While traditionally used for structural elucidation, advancements in NMR technology, including higher field strengths and cryogenic probes, have enhanced its sensitivity for detecting and quantifying metabolites, including furanones, in complex mixtures. nih.govcreative-proteomics.com

Mass Spectrometry (MS): MS is a cornerstone of metabolomics due to its high sensitivity and ability to identify compounds based on their mass-to-charge ratio. creative-proteomics.com Techniques like time-of-flight (TOF) and quadrupole MS are frequently employed. creative-proteomics.com

Vibrational Circular Dichroism (VCD): This technique is particularly useful for determining the absolute configuration of chiral molecules, such as furanone enantiomers, which has been a long-standing challenge. nih.govacs.org

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are the most common separation techniques in metabolomics. nih.govnih.gov When coupled with MS (LC-MS), they provide robust separation and sensitive detection of a wide range of metabolites, including furanones. creative-proteomics.comnih.gov Reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) are common modes of separation. nih.gov

Gas Chromatography (GC): GC, particularly when coupled with MS (GC-MS), is well-suited for the analysis of volatile and semi-volatile compounds, including some furanone derivatives. nih.govunl.edu Derivatization is often required to increase the volatility of polar metabolites. unl.edu

Two-Dimensional Chromatography: Techniques like 2D GC-MS provide enhanced resolution for extremely complex samples by subjecting the analytes to two different separation mechanisms. omicsonline.org

These advanced analytical platforms are essential for building a comprehensive picture of the metabolome and for identifying and quantifying specific furanones in biological and environmental samples. nih.govomicsonline.org

Analytical Technique Principle Application in Furanone Analysis
NMR SpectroscopyMeasures the magnetic properties of atomic nuclei.Structural elucidation and quantification in complex mixtures.
Mass Spectrometry (MS)Measures the mass-to-charge ratio of ions.Identification and quantification at trace levels.
Vibrational Circular Dichroism (VCD)Measures the differential absorption of left and right circularly polarized infrared light.Determination of absolute configuration of chiral furanones. nih.govacs.org
HPLC/UHPLC-MSSeparates compounds based on their partitioning between a stationary and mobile phase, followed by MS detection.Robust separation and sensitive detection in biological fluids.
GC-MSSeparates volatile compounds in the gas phase, followed by MS detection.Analysis of volatile furanone derivatives.

Refined Computational Approaches for Predictive Modeling and Mechanistic Insight

Computational chemistry has become an indispensable tool for studying the properties and reactivity of furanones at the molecular level. ajchem-b.com Theoretical calculations provide insights that can be difficult to obtain through experimental methods alone. researchgate.net

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations are widely used to predict molecular structures, vibrational spectra, and electronic properties of furanones. researchgate.net These calculations can help rationalize experimental findings and predict the properties of unknown derivatives. ajchem-b.com

Ab Initio Methods: High-level ab initio calculations, such as the composite CBS-QB3 method, can provide accurate predictions of thermochemical data, such as bond dissociation enthalpies and reaction barriers, which are crucial for understanding reaction mechanisms. researchgate.net

Molecular Docking: This technique is used to predict the binding orientation of small molecules, such as furanone derivatives, to the active site of a protein. nih.gov It is a valuable tool in drug discovery for identifying potential biological targets. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): QM/MM methods allow for the study of enzymatic reactions by treating the active site with a high level of quantum mechanics while the rest of the protein is described by a more computationally efficient molecular mechanics force field.

These computational models are instrumental in understanding the thermal decomposition pathways of furanones, predicting their reactivity, and designing novel furanone-based molecules with desired biological activities. ajchem-b.comresearchgate.net

Computational Method Information Provided Relevance to Furanone Research
Density Functional Theory (DFT)Molecular geometry, vibrational frequencies, electronic properties.Prediction of spectroscopic data and reactivity. researchgate.net
Ab Initio CalculationsReaction energies, activation barriers, bond dissociation enthalpies.Elucidation of reaction mechanisms and thermal stability. researchgate.net
Molecular DockingBinding modes and affinities of ligands to macromolecules.Identification of potential protein targets and prediction of biological activity. nih.gov
QM/MMMechanistic details of enzymatic reactions.Understanding the biosynthesis and metabolism of furanones.

Systems Biology Approaches to Furanone Biosynthesis and Metabolism

Systems biology aims to understand the complex interactions within biological systems as a whole. Applied to furanones, this approach can unravel the intricate networks of genes, proteins, and metabolites involved in their biosynthesis and metabolism.

Key aspects of a systems biology approach include:

Genomics and Transcriptomics: Identifying the genes and transcripts that are upregulated or downregulated in response to furanones or during their biosynthesis can provide clues about the enzymes and regulatory pathways involved.

Proteomics: Analyzing the protein expression profiles can identify the enzymes directly responsible for the synthesis and modification of furanones.

Metabolomics: As discussed previously, comprehensive metabolite profiling can map the metabolic pathways leading to and from furanones, identifying precursors and downstream products.

Metabolic Engineering: By integrating data from these "omics" technologies, researchers can engineer microorganisms or plants to enhance the production of desirable furanones or to study the effects of their altered metabolism. For example, understanding the biosynthesis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone in strawberries can lead to strategies for enhancing this important flavor compound. cnif.cn

Systems biology provides a holistic view of the role of furanones in the broader context of cellular metabolism and regulation.

Exploration of Stereoselective Synthesis and Enantiomeric Activity Studies of Furanones

Many furanones are chiral, and their different enantiomers can exhibit distinct biological activities. Therefore, the stereoselective synthesis of furanones and the study of their enantiomeric-specific effects are of significant interest.

Recent research in this area includes:

Development of Chiral Catalysts: As mentioned in the synthetic strategies section, the design of new chiral catalysts is crucial for the enantioselective synthesis of furanones. nih.gov

Chiral Resolution: Chromatographic methods using chiral stationary phases are employed to separate enantiomers from a racemic mixture, allowing for the biological evaluation of individual stereoisomers.

Enantiomer-Specific Biological Activity: Studies have shown that the biological effects of furanones, such as their antimicrobial or quorum sensing inhibitory activities, can be highly dependent on their stereochemistry. nih.gov For instance, the different enantiomers of a furanone derivative may exhibit significantly different levels of inhibition of bacterial violacein (B1683560) production. nih.gov

The ability to synthesize and test enantiomerically pure furanones is essential for understanding their structure-activity relationships and for the development of stereochemically defined therapeutic agents. nih.gov

Q & A

Q. How can researchers optimize the synthesis of 4-Acetyl-5-hydroxy-5-methylfuran-2-one for higher yield and purity?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters:

  • Catalyst selection : Use Lewis acids (e.g., triethylamine) to enhance reaction efficiency, as demonstrated in tandem Michael addition-elimination reactions for structurally similar furanones .
  • Solvent systems : Polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) improve solubility and intermediate stability .
  • Temperature control : Room-temperature reactions minimize side-product formation, as seen in syntheses of dihydrofuran-2(3H)-one derivatives .
  • Purification methods : Column chromatography with gradients of petroleum ether/ethyl acetate achieves >95% purity for furanone derivatives .

Q. Table 1: Comparative Synthesis Parameters

ParameterGherraf & Tamma (2011) Mo et al. (2010)
CatalystNot specifiedTriethylamine
SolventNot reportedTHF/DCM
Yield~50%50.6%
Purity MethodColumn chromatographySilica gel chromatography

Q. What analytical techniques are recommended for structural characterization of this compound?

Methodological Answer: Combine spectroscopic and chromatographic methods:

  • NMR spectroscopy : Use 1^1H and 13^{13}C NMR in CDCl3_3 to confirm substituent positions and stereochemistry, as applied to azidolactone derivatives .
  • IR spectroscopy : Identify functional groups (e.g., hydroxyl, acetyl) via characteristic absorption bands (e.g., 3200–3500 cm1^{-1} for -OH) .
  • HRMS (High-Resolution Mass Spectrometry) : Validate molecular formula using ESI (Electrospray Ionization) mode .
  • Chromatography : Monitor reaction progress via TLC and confirm purity with HPLC (e.g., C18 columns, acetonitrile/water mobile phase) .

Q. Table 2: Analytical Techniques for Structural Confirmation

TechniqueApplication ExampleReference
1^1H NMRAssigning proton environments in dihydrofuranones
IRDetecting acetyl (C=O) and hydroxyl (O-H) groups
HRMSConfirming molecular weight (e.g., 184.0735 g/mol)

Q. What methodologies are used to assess the biological activity of this compound in experimental models?

Methodological Answer:

  • Antimicrobial assays : Use disc diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .
  • Antioxidant testing : Employ DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays to quantify free radical inhibition .
  • Cytotoxicity studies : Perform MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} values .
  • In vivo models : Dose-response studies in rodents for acute toxicity (LD50_{50}) and subchronic effects, following OECD guidelines .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported biological activity data for this compound across studies?

Methodological Answer: Address discrepancies through:

  • Standardized protocols : Ensure uniform experimental conditions (e.g., cell line passage number, solvent controls) .
  • Compound purity verification : Use HPLC or GC-MS to confirm >98% purity, as impurities can skew bioactivity results .
  • Dosage normalization : Compare molar concentrations rather than mass-based doses to account for molecular weight differences in derivatives .
  • Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, as done in EFSA’s 5-HMF toxicity reviews .

Q. What strategies are effective for synthesizing derivatives of this compound to study structure-activity relationships (SAR)?

Methodological Answer:

  • Functional group substitution : Introduce halogens (e.g., Br, F) at the furanone ring via electrophilic substitution, as shown for 5-(azidomethyl)dihydrofuran-2(3H)-one derivatives .
  • Side-chain modification : Attach methoxy or hydroxyethyl groups to enhance solubility, mimicking strategies for 5-methoxytryptophol synthesis .
  • Stereochemical control : Use chiral catalysts to synthesize enantiopure forms, critical for probing receptor binding specificity .

Q. Table 3: Derivative Synthesis Case Studies

Derivative TypeSynthetic RouteBiological TargetReference
Halogenated furanonesElectrophilic substitutionAntimicrobial activity
Methoxy-substitutedEtherification with methyl iodideAntioxidant capacity
Azido-functionalizedMichael addition-eliminationCytotoxicity modulation

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE (Personal Protective Equipment) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., dichloromethane) .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal, following EPA guidelines for furanone derivatives .
  • Emergency response : For spills, adsorb with inert materials (e.g., vermiculite) and avoid aqueous rinses to prevent hydrolysis .

Q. Table 4: Hazard Mitigation Measures

Hazard TypePrecautionary MeasureReference
Skin irritationImmediate washing with soap/water
Inhalation riskUse NIOSH-approved respirators in poorly ventilated areas
Environmental toxicitySegregate waste for incineration

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